molecular formula C12H15NO2 B2500314 N-[(4-Methoxyphenyl)methyl]but-3-enamide CAS No. 1864060-85-4

N-[(4-Methoxyphenyl)methyl]but-3-enamide

Cat. No.: B2500314
CAS No.: 1864060-85-4
M. Wt: 205.257
InChI Key: FXINRZVKCHGHEM-UHFFFAOYSA-N
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Description

General Overview of N-substituted Amides and Enamides

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. scispace.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. scispace.com Based on the substitution pattern of the nitrogen atom, amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). scispace.com N-substituted amides, which include secondary and tertiary amides, are formed when one or both hydrogen atoms of a primary amide's amino group are replaced by alkyl or aryl groups. This substitution significantly influences the compound's physical and chemical properties, such as solubility, boiling point, and reactivity. scispace.com

Enamides are a specific subclass of N-substituted amides that feature a carbon-carbon double bond adjacent to the nitrogen atom (an N-vinyl amide). This structural feature introduces unique reactivity, as the nitrogen lone pair can delocalize into the C=C double bond, modulating its electronic properties. researchgate.netrsc.org Enamides are recognized as versatile building blocks in organic synthesis, participating in a variety of transformations including cycloadditions and transition-metal-catalyzed cross-coupling reactions. rsc.orgacs.org

The amide bond is exceptionally stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond. researchgate.net This stability is a cornerstone of their prevalence in biological systems, most notably as the peptide bonds that link amino acids to form proteins. researchgate.net In synthetic chemistry, the formation of the amide bond is one of the most frequently performed reactions, often facilitated by coupling reagents that activate the carboxylic acid component. hepatochem.comluxembourg-bio.com

Significance of the 4-Methoxyphenyl (B3050149) Moiety in Organic Synthesis

The 4-methoxyphenyl group, often referred to as the p-methoxyphenyl (PMP) or anisyl group, is a common structural motif in organic chemistry. Its significance largely stems from its use as a protecting group, particularly for alcohols, amines, and carboxylic acids. The 4-methoxybenzyl (PMB) group, a derivative of the 4-methoxyphenyl moiety, is widely employed to protect hydroxyl and carboxyl groups due to its stability under a range of reaction conditions and its selective removal under oxidative or strongly acidic conditions.

The electronic properties of the 4-methoxyphenyl group, specifically the electron-donating nature of the methoxy (B1213986) group, play a crucial role in its function. This electron-donating character can stabilize adjacent carbocations, which is relevant in certain reaction mechanisms. Furthermore, the presence of the aromatic ring allows for analysis and characterization by spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

In the context of N-substituted amides, the N-(4-methoxybenzyl) group can serve as a protecting group for the amide nitrogen. It is stable to a variety of reagents but can be cleaved under specific oxidative conditions, regenerating the primary or secondary amide. This strategic use of the 4-methoxyphenyl moiety allows for complex molecular manipulations at other parts of a molecule without affecting the amide functionality.

Contextualization of N-[(4-Methoxyphenyl)methyl]but-3-enamide within Contemporary Amide Chemistry Research

This compound is a secondary amide that incorporates both the N-(4-methoxybenzyl) group and a terminal alkene functionality within the but-3-enamide fragment. This combination of structural features places it at the intersection of several key areas of contemporary amide chemistry research.

The but-3-enamide portion of the molecule contains a terminal double bond, which is a versatile functional group for a wide array of chemical transformations. These include, but are not limited to, hydroamidation, olefin metathesis, and various addition reactions. acs.org The presence of this reactive site in proximity to the amide linkage allows for the synthesis of more complex nitrogen-containing heterocycles and functionalized acyclic compounds.

The N-(4-methoxybenzyl) group, as previously discussed, can function as a protecting group. Research in this area focuses on the development of novel synthetic methodologies where this group can be strategically employed and subsequently removed. Furthermore, the electronic influence of the 4-methoxyphenyl ring can be explored in the context of the reactivity of the but-3-enamide system.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure is representative of a class of compounds that are of significant interest. The study of such molecules contributes to the broader understanding of the synthesis, reactivity, and potential applications of functionalized amides in areas such as medicinal chemistry and materials science. The development of efficient synthetic routes to compounds like this compound and the exploration of their subsequent chemical transformations are active areas of investigation in modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-4-12(14)13-9-10-5-7-11(15-2)8-6-10/h3,5-8H,1,4,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXINRZVKCHGHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Methoxyphenyl Methyl but 3 Enamide and Analogues

Direct Amidation Strategies for But-3-enamide Formation

The most straightforward approach to constructing N-[(4-Methoxyphenyl)methyl]but-3-enamide involves the direct formation of the amide bond between a but-3-enoic acid precursor and a (4-methoxyphenyl)methylamine precursor. This can be achieved through various condensation and coupling reactions.

Direct condensation of a carboxylic acid and an amine is challenging as it typically requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comlibretexts.org To achieve amide formation under milder conditions, the carboxylic acid moiety, in this case, but-3-enoic acid, is typically "activated". This can be accomplished by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, anhydride (B1165640), or an activated ester. libretexts.org

Alternatively, a wide array of coupling agents can be used to facilitate the reaction directly between the carboxylic acid and the amine by forming a highly reactive intermediate in situ. These reagents are central to modern amide synthesis, including the large-scale production of peptides and pharmaceuticals. Common classes of coupling agents include carbodiimides, phosphonium (B103445) salts, and uronium salts. For instance, the synthesis of N-(4-methoxyphenyl)pentanamide, a structurally similar compound, was successfully achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Borate esters, such as B(OCH2CF3)3, have also been reported as effective reagents for direct amidation, offering simple purification procedures. nih.gov Similarly, various methoxysilanes have been shown to act as effective coupling agents for solvent-free amide bond formation. researchgate.netrsc.org

Table 1: Common Coupling Agents for Direct Amidation
Coupling Agent ClassExample ReagentTypical AdditiveKey Features
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine)Widely used, effective for peptide synthesis; byproduct can be difficult to remove (DCC) or water-soluble (EDCI). libretexts.orgnih.gov
Uronium/Guanidinium SaltsHATU, HBTU, HCTUBase (e.g., DIPEA)High reactivity, fast reaction times, often used for difficult couplings.
Phosphonium SaltsBOP, PyBOPBase (e.g., DIPEA)Highly efficient, but byproducts can be a concern.
Boron-Based ReagentsB(OCH2CF3)3NoneApplicable to a wide range of substrates with simple workup. nih.gov
Silicon-Based ReagentsTetramethoxysilane, PhenylsilaneNoneCan be used under solvent-free conditions. researchgate.netrsc.orgunimi.it

From the perspective of the amine, N-(4-methoxyphenyl)methylamine (also known as 4-methoxybenzylamine) serves as the key nucleophile in the amidation reaction. The synthetic strategies remain the same as those described above, focusing on the activation of the but-3-enoic acid partner to facilitate the nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be optimized based on the specific reactivity of 4-methoxybenzylamine (B45378).

The general mechanism for these coupling reactions involves the activation of the carboxylic acid's carbonyl group, making it more electrophilic. The amine's nitrogen atom then attacks this activated carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the activating group's remnant yields the final amide product. libretexts.org The synthesis of N-aryl amides has been demonstrated through a two-step, one-pot protocol involving the metal-free reduction of a nitroarene followed by the addition of an anhydride, a method that could be adapted for N-benzyl analogues. unimi.it

Enamide Synthesis Approaches Applicable to this compound Framework

Enamides are versatile building blocks in organic synthesis. nih.gov While this compound is technically an N-allyl amide, methods used for the synthesis of its isomeric enamides are relevant and can provide alternative synthetic routes or access to valuable analogues.

Several classical name reactions involving molecular rearrangements can be employed to generate amides and their isomers. masterorganicchemistry.com The Beckmann rearrangement, for example, converts an oxime into an amide. libretexts.org To generate a but-3-enamide framework, one could envision the rearrangement of an oxime derived from a corresponding ketone. The reaction is typically promoted by acid, which converts the oxime's hydroxyl group into a good leaving group, initiating the migration of the group anti-periplanar to it. masterorganicchemistry.com

Other relevant transformations include the Wolff rearrangement, where α-diazoketones rearrange to form ketenes, which can then be trapped by amines to produce amides. Similarly, the Curtius and Hofmann rearrangements can be used to synthesize amines from carboxylic acids or primary amides, respectively, which can then be acylated in a subsequent step to yield the target amide. libretexts.org While these are multi-step sequences, they offer alternative pathways from different starting materials.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination/amidation, have become powerful tools for forming C–N bonds. syr.edu These methods are highly effective for the N-arylation of amides and amines. researchgate.netmit.edu While the target compound is an N-benzyl amide, the principles of these catalytic systems can be extended to the synthesis of N-aryl enamide analogues.

An efficient method for enamide synthesis involves the palladium-catalyzed coupling of amides with enol triflates or tosylates. organic-chemistry.org This approach uses a catalyst system, often generated from Pd2(dba)3 and a biaryl phosphine (B1218219) ligand, to promote the reaction under relatively mild conditions, achieving high yields. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide or triflate, followed by coordination of the deprotonated amide and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. syr.edu This methodology has been successfully applied to a broad scope of substrates, demonstrating its versatility. organic-chemistry.org

Table 2: Representative Palladium Catalyst Systems for C-N Coupling
Palladium SourceLigandReaction TypeTypical Substrates
Pd2(dba)3Biphenyl-based phosphines (e.g., XPhos, SPhos)Amide-Vinyl Triflates CouplingPrimary/secondary amides, vinyl triflates. organic-chemistry.org
Palladacycle Precatalysts (G4)Biaryl monophosphinesN-Arylation of Amides/AminesAryl/heteroaryl chlorides and bromides. researchgate.net
Pd(OAc)2XantphosN-Arylation of AmidinesAryl bromides, chlorides, and triflates. mit.edu
Pd(OAc)2(R)-(-)-BINAPIntramolecular AmidationAryl halides with tethered amides. syr.edu

Specialized Catalytic Methods for Olefin and Amide Formation

Beyond traditional methods, specialized catalytic reactions offer innovative routes to both the amide bond and the olefin functionality within the target molecule. Nickel-catalyzed intermolecular hydroamidation of alkenes with dioxazolones has been developed for the synthesis of β- and γ-amino acid derivatives. acs.org This method showcases how a transition metal catalyst can be used to construct an amide from an alkene precursor, controlling regioselectivity through the use of a directing group. acs.org

Another modern approach involves the direct dehydrogenation of a saturated amide to introduce the olefinic bond. A photoinduced palladium-catalyzed dehydrogenation has been reported, which proceeds via hydrogen abstraction from a pre-functionalized amide. acs.org This strategy would involve the initial synthesis of N-[(4-Methoxyphenyl)methyl]butanamide, followed by the catalytic introduction of the C3-C4 double bond to yield the final product. Such methods represent an atom-economical approach to unsaturated amides.

Transition Metal-Mediated Syntheses (e.g., Copper Catalysis)

Copper-catalyzed reactions are well-established for forming carbon-nitrogen bonds, including the N-arylation of amides, known as the Goldberg reaction. nih.govnih.gov This methodology has been extended to the N-alkenylation of amides. These reactions often involve the coupling of an amide with an alkenyl halide or a related electrophile in the presence of a copper catalyst, a ligand, and a base.

One of the key advantages of copper catalysis is its relatively low cost and toxicity compared to other transition metals like palladium. The mechanism often involves the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the alkenyl electrophile, followed by reductive elimination to yield the N-alkenylated amide. acs.org The choice of ligand is crucial for the efficiency and scope of the reaction, with various diamine and amino acid-based ligands being employed to facilitate the catalytic cycle. nih.govresearchgate.net

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand has been shown to be effective for the copper-catalyzed Goldberg-type N-arylation of amides with aryl iodides under relatively mild conditions. nih.gov While direct examples for the synthesis of this compound via this specific route are not extensively detailed in the provided context, the general applicability of these methods to a wide range of amides and alkenyl partners suggests its feasibility. nih.govresearchgate.net Furthermore, copper catalysts have been used for the direct allenylation of nitrogen nucleophiles using propargylic bromides, showcasing the versatility of copper in forming C-N bonds with unsaturated partners. acs.org

Table 1: Examples of Copper-Catalyzed N-Arylation of Amides

Amide SubstrateAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Various AmidesAryl IodidesCuI / (S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110Moderate to Good nih.gov
2-Pyrrolidinone3,5-DimethyliodobenzeneCuI / N,N'-DimethylethylenediamineK₂CO₃Toluene90Quantitative nih.gov
Cyclic SulfamidesAryl IodidesCuI / (S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄ or Cs₂CO₃Toluene, Dioxane, DMF, or DMSORefluxModerate to Good researchgate.net

Applications of Hypervalent Iodine Reagents in But-3-enamide Synthesis

Hypervalent iodine reagents have gained significant traction as versatile, environmentally benign alternatives to heavy metal oxidants in a wide array of organic transformations. chim.itnih.govacs.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are known for their ability to facilitate oxidative carbon-heteroatom bond formations. chim.it

In the context of amide synthesis, hypervalent iodine compounds are instrumental in reactions like the Hofmann rearrangement of primary amides. mdpi.com Their reactivity can be fine-tuned by modifying substituents on the iodine atom. mdpi.com While direct synthesis of this compound using these reagents is not explicitly detailed, their application in related transformations points to their potential. For instance, hypervalent iodine reagents have been used to mediate the cyclization of N-alkenylamides. beilstein-archives.org This process involves the activation of the alkene by the iodine(III) center, followed by intramolecular attack by the amide nitrogen or oxygen. A study on the cyclization of N-alkenylamides showed that the regioselectivity (N- vs. O-cyclization) is dependent on the length of the carbon chain separating the alkene and the amide functionalities. beilstein-archives.org

Hypervalent iodine catalysis can also be employed for the intermolecular coupling of amides and alkenes, a process that can be activated by lithium salts. nih.gov This strategy allows for the regioselective addition of amides to electronically activated olefins. nih.gov The mechanism involves the oxidation of an iodoarene catalyst, which is then activated by a lithium salt to form a more reactive cationic hypervalent iodine species. This species coordinates to the alkene, making it susceptible to nucleophilic attack by the amide. nih.gov Although this particular methodology often leads to oxyamination products like oxazolines, it underscores the fundamental principle of using hypervalent iodine to mediate the coupling of amides with unsaturated systems. nih.gov

Table 2: Overview of Hypervalent Iodine Reagents in Amide Transformations

ReagentTransformation TypeGeneral SubstratesKey FeaturesReference
PhI(OAc)₂ (PIDA)Oxidative RearrangementN-Substituted AmidinesMediates aza-Hofmann-type rearrangement to form N-arylamides. mdpi.com
Iodoarene (catalyst) / m-CPBA (oxidant)Intramolecular CyclizationN-AlkenylamidesForms pyrrolidine (B122466) or oxazoline (B21484) rings depending on substrate structure. beilstein-archives.org
Iodoarene (catalyst) / Selectfluor (oxidant) / LiBF₄ (activator)Intermolecular CouplingAmides and AlkenesLeads to olefin oxyamination products via a cationic iodine catalyst. nih.gov

Mechanistic Investigations and Reactivity of N 4 Methoxyphenyl Methyl but 3 Enamide

Reaction Pathway Elucidation for Amide Bond Formation

The formation of the amide bond in N-[(4-Methoxyphenyl)methyl]but-3-enamide is a standard acylation reaction. The most common and direct pathways involve the reaction of 4-methoxybenzylamine (B45378) with an activated derivative of but-3-enoic acid.

One primary route is the acylation of 4-methoxybenzylamine with but-3-enoyl chloride. chemicalbook.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group and a proton transfer, yielding the final amide product.

Alternatively, the amide can be formed directly from but-3-enoic acid and 4-methoxybenzylamine using peptide coupling reagents. nih.gov This method avoids the need to synthesize the more reactive acid chloride. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov

Interactive Table: Common Reagents for Amide Bond Formation
Reagent ClassSpecific ExampleRole
Acylating AgentBut-3-enoyl chlorideProvides the acyl group
Amine4-MethoxybenzylamineNucleophile
Coupling ReagentEDCIActivates carboxylic acid
CatalystDMAPFacilitates coupling reaction

Olefinic Reactivity of the But-3-enamide System

The but-3-enamide moiety features a terminal double bond that is electronically influenced by the adjacent amide group. While not in direct conjugation, the electron-withdrawing nature of the amide functionality can impact the reactivity of the alkene.

The double bond in this compound can undergo electrophilic addition reactions, though its reactivity is tempered by the electron-withdrawing character of the nearby amide group. In reactions with hydrogen halides (HX), for instance, the pi electrons of the alkene attack the electrophilic hydrogen atom, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is subsequently attacked by the halide anion to give the final product. libretexts.org Due to the electronic influence of the amide, this reaction may require stronger acidic conditions compared to more electron-rich alkenes. The addition would be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon to form the more stable secondary carbocation.

Interactive Table: Expected Products of Electrophilic Addition
ReagentExpected Major ProductReaction Type
HBrN-[(4-Methoxyphenyl)methyl]-3-bromobutanamideHydrobromination
H₂O / H⁺N-[(4-Methoxyphenyl)methyl]-3-hydroxybutanamideHydration
Br₂N-[(4-Methoxyphenyl)methyl]-3,4-dibromobutanamideBromination

The terminal alkene of the but-3-enamide system is a potential substrate for radical-mediated reactions. These reactions are typically initiated by the formation of a radical species, which then adds across the double bond. For example, radical addition can be initiated by heating with a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical precursor. uchicago.edu The resulting α-amidoalkyl radical can be trapped or participate in subsequent bond-forming events. lookchem.com Radical translocation reactions, where a radical is generated elsewhere in the molecule and transferred to the olefin via a 1,5-hydrogen atom transfer, could also be envisioned, leading to further functionalization. nih.gov

The but-3-enamide structure is a precursor for various intramolecular cyclization reactions to form nitrogen-containing heterocycles. rsc.orgresearchgate.net Although the double bond is not conjugated with the amide (unlike in enamides), cyclization can be induced under different conditions. For instance, transition-metal-catalyzed reactions, such as those employing palladium or gold, can facilitate intramolecular aminopalladation or other cyclization cascades. researchgate.netbirmingham.ac.uk Catalyst-free intramolecular oxidative cyclization has been shown to form oxazole (B20620) rings from related N-allylbenzamides. acs.org Furthermore, radical-initiated cyclizations can lead to the formation of five- or six-membered rings, depending on the reaction conditions and the nature of the radical initiator. nih.gov

Role of the 4-Methoxyphenyl (B3050149) Group in Reaction Mechanisms

The 4-methoxyphenyl group, attached to the amide nitrogen, exerts significant electronic and steric effects on the reactivity of the entire molecule. nih.govresearchgate.net

Electronic Effects: The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to resonance, increasing the electron density on the phenyl ring, particularly at the ortho and para positions. This electronic enrichment influences the nucleophilicity of the amide nitrogen. A more electron-rich nitrogen can affect the rotational barrier of the amide C-N bond and its reactivity in processes like N-debenzylation. organic-chemistry.org

Steric Effects: The bulky 4-methoxyphenylmethyl group creates steric hindrance around the amide nitrogen. numberanalytics.com This steric bulk can influence the conformational preferences of the molecule, potentially favoring one rotamer over another, which can in turn dictate the stereochemical outcome of reactions at the alpha-carbon or the olefin. scielo.brtandfonline.com In transition states, steric repulsion between the benzyl (B1604629) group and incoming reagents can direct the approach of reactants, influencing facial selectivity in addition reactions. nih.gov

Interactive Table: Summary of 4-Methoxyphenyl Group Effects
Effect TypeDescriptionConsequence on Reactivity
Electronic Methoxy group donates electron density to the phenyl ring via resonance.Modulates the nucleophilicity and basicity of the amide nitrogen.
Steric The bulky benzyl group restricts space around the amide functionality.Influences conformational equilibrium and can control stereoselectivity of reactions.

Intramolecular Interactions and Conformational Analysis

The conformational landscape of this compound is primarily defined by rotation around the amide C-N bond and the N-CH₂ (benzyl) bond. scielo.br Amides can exist as cis and trans conformers due to the partial double-bond character of the C-N bond, which creates a significant rotational barrier. For secondary amides like this, the trans conformation is generally favored due to lower steric repulsion.

Stability and Degradation Pathways of this compound

The amide bond is known for its relative stability, though it can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into (4-methoxyphenyl)methanamine and but-3-enoic acid. The rate of this hydrolysis would be influenced by temperature and the pH of the environment.

The but-3-enyl group, with its terminal double bond, presents a site for potential oxidation or radical-mediated reactions. The allylic position (the carbon atom adjacent to the double bond) could be particularly reactive. Photochemical degradation could also be initiated at this unsaturated bond.

The 4-methoxybenzyl group is generally stable. However, the methoxy group can be subject to cleavage under harsh acidic conditions. The benzene (B151609) ring itself is typically robust but can undergo degradation under strong oxidizing conditions.

It is important to emphasize that without specific studies on this compound, any discussion of its degradation pathways remains speculative. The interplay between the different functional groups could lead to complex degradation profiles that are not easily predicted from the behavior of simpler molecules.

Advanced Structural Characterization of N 4 Methoxyphenyl Methyl but 3 Enamide and Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the chemical structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be required to unequivocally identify N-[(4-Methoxyphenyl)methyl]but-3-enamide and determine its molecular formula.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the methyl group, the methoxy (B1213986) protons, the amide proton, and the protons of the but-3-enamide moiety. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would allow for the precise assignment of each proton.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its local electronic environment.

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not currently available in the reviewed scientific literature.

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, the C=C stretching of the alkene, and the C-O stretching of the methoxy group, as well as various C-H bending and stretching vibrations.

A comprehensive search of scientific databases did not yield any published IR or Raman spectra for this compound.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₅NO₂). The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the data obtained from NMR and vibrational spectroscopy.

Specific mass spectrometry data for this compound could not be located in the public domain.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, as well as the packing of the molecules in the crystal lattice.

To perform X-ray diffraction analysis, a high-quality single crystal of this compound would first need to be grown. Common methods for crystal growth of organic compounds include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution. The quality of the resulting crystals would then be assessed based on their size, shape, and optical clarity under a microscope.

There are no published reports detailing the successful crystallization of this compound.

A successful X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed structural model. This model would provide precise measurements of all bond lengths (e.g., C-C, C-N, C=O), bond angles, and torsion angles within the molecule. This data would offer invaluable insight into the molecule's conformation and steric interactions.

As no crystal structure for this compound has been reported, there is no experimental data on its bond lengths, bond angles, or torsion angles.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

There are no published studies detailing the crystal structure of this compound. Consequently, information regarding its intermolecular interactions, such as hydrogen bonding patterns and other non-covalent forces, remains uncharacterized. Techniques like Hirshfeld surface analysis, which are used to visualize and quantify intermolecular contacts within a crystal lattice, have not been applied to this compound as the necessary crystallographic data does not exist in the public domain.

While studies on related molecules, such as other N-(4-methoxyphenyl) amides and sulfonamides, have explored their crystal packing and intermolecular forces, these findings are specific to their unique structures and cannot be accurately extrapolated to this compound. mdpi.comnih.gov

Computational Chemistry Investigations on N 4 Methoxyphenyl Methyl but 3 Enamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. bhu.ac.innih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related methoxyphenyl structures, DFT calculations of geometric parameters have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.net

The application of DFT to N-[(4-Methoxyphenyl)methyl]but-3-enamide would allow for a detailed analysis of its structural parameters. The optimized geometry provides insights into the spatial arrangement of the methoxyphenyl group relative to the but-3-enamide side chain, which is crucial for understanding its chemical behavior.

Table 1: Representative DFT-Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for Similar Structural Motifs Note: This table presents typical values for functional groups found in this compound, drawn from computational studies on analogous molecules, to illustrate the data obtained from DFT calculations.

ParameterBond/Angle TypeTypical Calculated ValueTypical Experimental Value
Bond LengthAromatic C-C1.39 - 1.41 Å1.39 - 1.40 Å researchgate.net
Bond LengthC=O (Amide)~1.24 Å~1.23 Å
Bond LengthC-N (Amide)~1.36 Å~1.35 Å
Bond LengthC-O (Methoxy)~1.37 Å~1.36 Å researchgate.net
Bond AngleAromatic C-C-C~120°~120° researchgate.net
Bond AngleO=C-N (Amide)~122°~122°

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive and easily polarizable, whereas a large gap indicates higher stability. nih.govnih.gov In molecules containing aromatic rings, the HOMO is often localized on the electron-rich phenyl group, while the LUMO may be distributed over other parts of the molecule, indicating sites susceptible to nucleophilic attack. researchgate.netmalayajournal.org Analysis of this compound would likely show the HOMO concentrated on the electron-donating methoxyphenyl ring. The HOMO-LUMO gap provides insight into charge transfer interactions within the molecule. malayajournal.org

Table 2: Example HOMO, LUMO, and Energy Gap Values from DFT Calculations on Related Aromatic Compounds Note: The following data is illustrative of typical FMO energy values for molecules containing similar functional groups.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Methoxyphenyl Derivative-5.28-1.274.01 malayajournal.org
Aromatic Hydrazone-6.04-1.744.30 nih.gov
Chalcone Derivative-6.13-2.313.82 mdpi.com

Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and confirming molecular structures.

Theoretical calculations are widely used to predict vibrational (FT-IR and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which, after scaling, typically show good agreement with experimental FT-IR spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific functional groups. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental NMR data. nih.gov For this compound, calculations would predict the characteristic vibrational frequencies for its amide C=O and N-H bonds, the C=C bond of the butenyl group, and the aromatic ring modes. NMR predictions would help assign protons and carbons, with the methoxy (B1213986) group carbon, for example, expected to appear around 55-59 ppm. nih.govresearchgate.net

Table 3: Comparison of Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This table shows typical frequency ranges for the functional groups present in the target molecule, based on published data for analogous compounds.

Vibrational ModeFunctional GroupTypical Calculated Range (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H StretchAmide3330 - 34003310 - 3500 nih.gov
C-H StretchAromatic3050 - 31503000 - 3100 scielo.org.za
C=O StretchAmide1680 - 17201670 - 1700 nih.gov
C=C StretchAromatic1430 - 16501430 - 1650 scielo.org.za
C-O StretchMethoxy1240 - 12801230 - 1270 nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions and predicting UV-Vis absorption spectra. materialsciencejournal.org These calculations provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The results are often interpreted in terms of transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net For this compound, TD-DFT would predict the electronic transitions responsible for its UV-Vis absorption, which are expected to be π→π* transitions associated with the aromatic ring and other conjugated parts of the molecule.

Table 4: Illustrative TD-DFT Predicted UV-Vis Data for Structurally Related Compounds Note: This table provides examples of predicted absorption data for molecules with similar chromophores.

Compound TypeSolventCalculated λmax (nm)Major Orbital Contribution
Chalcone DerivativeEthanol352HOMO → LUMO
Schiff BaseGas Phase385HOMO → LUMO researchgate.net
Propenone DerivativeDioxane341HOMO → LUMO researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry provides powerful tools for exploring the dynamics of chemical reactions. DFT can be used to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. mdpi.com

A transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. By calculating the energies of reactants and transition states, chemists can predict reaction feasibility and selectivity. mdpi.com This type of analysis can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For a hypothetical reaction involving this compound, such as a cycloaddition across its double bond, computational modeling could be used to locate the transition state structure, calculate the activation energy, and provide a detailed atomic-level understanding of the reaction mechanism. mdpi.com

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis from a Computational Perspective)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different close contacts that govern the crystal's packing and stability.

The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent various properties. A key property mapped is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

Further quantification is achieved through 2D fingerprint plots, which summarize all the intermolecular contacts on the Hirshfeld surface. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest atoms, allowing for the deconvolution of the surface into contributions from specific atom pairs. For amide-containing molecules, these plots typically reveal the significance of hydrogen bonds and other van der Waals forces.

In studies of similar amide derivatives, Hirshfeld analysis consistently highlights the dominant role of specific interactions. For example, in N,N′-bis(2-nitrophenyl)glutaramide, O···H/H···O contacts account for 41.7% of all interactions, indicating strong amide-to-amide hydrogen bonding, while H···H contacts contribute 29.2%. nih.gov Similarly, for N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, H···H interactions are the most significant at 49.0%, followed by contacts involving carbon, chlorine, and sulfur atoms. eurjchem.com

For this compound, a similar analysis would be expected to reveal:

O···H/H···O contacts: Significant contributions from these contacts would indicate the presence of intermolecular N-H···O hydrogen bonds between the amide groups, a common and structure-directing interaction in amides. nih.gov

The table below illustrates typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis for related amide compounds.

Intermolecular ContactContribution in N,N′-bis(2-nitrophenyl)glutaramide (%) nih.govContribution in N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide (%) eurjchem.comContribution in a Biphenyl Carboxamide Derivative (%) iucr.org
H···H29.249.047.6
O···H/H···O41.7-11.6
C···H/H···C-12.533.4
Cl···H/H···Cl-10.9-
S···H/H···S-10.0-
Other29.117.67.4

This table is interactive. You can sort the data by clicking on the column headers.

This analysis provides a quantitative fingerprint of the intermolecular environment, which is crucial for understanding polymorphism, solubility, and other solid-state properties of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational stability, and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule.

For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations are particularly valuable. These simulations can explore the molecule's conformational landscape, identifying preferred shapes and the energy barriers between them. Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. acs.org For this compound, this could reveal the relative movements of the but-3-enamide tail versus the more rigid (4-methoxyphenyl)methyl headgroup.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule's structure over time. Changes in Rg can indicate conformational unfolding or folding. acs.org

Solvent Interactions: When performed in a solvent box (e.g., water), MD simulations can detail how solvent molecules arrange around the solute and quantify interactions, such as hydrogen bonding between the amide group and water. bu.edu

In studies of poly-amido-saccharides, MD simulations have shown that backbone amide groups orient themselves to interact predominantly with solvent water molecules rather than forming internal hydrogen bonds. bu.edu Similarly, simulations on polyamide membranes have been used to understand the interaction between amide groups and gas molecules like CO2. nih.gov Applying this methodology to this compound would allow for a detailed understanding of its structural dynamics and how it interacts with different environments, which is fundamental to predicting its behavior in solution.

MD Simulation AnalysisInformation GainedPotential Insight for this compound
RMSD Overall structural stability and equilibrationAssessment of the stability of the molecule's folded or extended conformations.
RMSF Flexibility of specific molecular regionsIdentification of flexible regions, such as the butenyl chain, versus more rigid parts like the phenyl ring.
Radius of Gyration (Rg) Compactness and folding/unfolding eventsUnderstanding how the molecule's overall shape changes over time.
Hydrogen Bond Analysis Quantification of hydrogen bonds (intra- and intermolecular)Determining the stability of N-H···O bonds and interactions with solvent molecules.

This table is interactive. You can sort the data by clicking on the column headers.

Wavefunction-Dependent Properties Analysis

Analysis of a molecule's wavefunction, typically calculated using Density Functional Theory (DFT), provides profound insights into its electronic structure and chemical reactivity. For this compound, this analysis can predict its behavior in chemical reactions and its electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. eurjchem.com In computational studies of methoxyphenyl derivatives, the HOMO is often located on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across other parts of the molecule. openaccesspub.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. MEP maps are color-coded:

Red regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, these would be expected around the carbonyl oxygen and methoxy oxygen atoms. orientjchem.org

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The amide hydrogen (N-H) is a likely positive region. orientjchem.org

Green regions: Represent neutral or non-polar areas.

DFT studies on N-benzyl amides and related structures use MEP maps to identify these reactive sites, providing a guide to the molecule's interaction patterns. nih.govresearchgate.net For this compound, this analysis would pinpoint the nucleophilic and electrophilic centers, offering a roadmap for its chemical reactivity.

The table below shows representative HOMO-LUMO gap values for compounds with similar functional groups, calculated using DFT.

CompoundCalculation MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide eurjchem.comB3LYP/6-311G(d,p)-5.7350-2.19513.5399
N-(3,5-bis(trifluoromethyl)benzyl)stearamide researchgate.netB3LYP/6–311+G(d,p)-8.103-1.1916.912
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine openaccesspub.orgB3LYP/6-311++G(d,p)-4.9525-0.68024.2723

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These wavefunction-based analyses are essential for building a predictive model of the electronic behavior and reactivity of this compound.

Chemical Applications and Derivatization Strategies

Role in Organic Synthesis as a Building Block

N-[(4-Methoxyphenyl)methyl]but-3-enamide serves as a valuable building block in organic synthesis due to its bifunctional nature, possessing both an amide and a terminal alkene. These groups allow for a variety of subsequent chemical transformations. The presence of the but-3-enamide structure, a β,γ-unsaturated amide, is particularly significant for constructing more complex molecular architectures. nih.gov

Precursor for N-Heterocycle Synthesis

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocyclic compounds (N-heterocycles), which are core components of many pharmaceuticals and biologically active molecules. The terminal alkene can participate in intramolecular cyclization reactions, forming five- or six-membered rings.

One strategy involves the intramolecular cyclization of nitrogen-containing molecules onto alkenes to build N-heterocycles. nih.gov For this compound, this could be achieved through radical or transition-metal-catalyzed processes. For instance, a nitrogen-centered radical could be generated, which then attacks the terminal double bond, leading to the formation of a new carbon-nitrogen bond and a cyclic intermediate. This approach provides a direct route to substituted pyrrolidinones or piperidinones, depending on the regioselectivity of the cyclization. The methoxyphenylmethyl group on the nitrogen atom plays a crucial role in influencing the reaction's feasibility and stereochemical outcome.

Table 1: Potential N-Heterocycle Synthesis via Cyclization

Reaction Type Potential Product Key Features
Radical Cyclization Substituted Pyrrolidinone Formation of a 5-membered ring through intramolecular attack of a nitrogen-centered radical on the alkene.
Transition-Metal Catalyzed Amination Substituted Piperidinone Palladium or copper catalysts can facilitate the intramolecular addition of the N-H bond (after a potential deprotection step) across the double bond.

Applications in Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. ub.edu The structure of this compound is an ideal substrate for such transformations.

The alkene and amide functionalities can be orchestrated to react sequentially. For example, an initial reaction at the alkene, such as hydroformylation or Heck coupling, could introduce a new functional group. This new group could then trigger a subsequent intramolecular reaction with the amide moiety. Such a sequence allows for the rapid construction of molecular complexity from a relatively simple starting material. These multi-component reactions are valued for their atom economy and for reducing the number of steps, time, and waste generated in a synthetic sequence. ub.edu

Derivatization for Enhanced Analytical Detection

For accurate quantification and identification using modern analytical techniques, chemical derivatization is often a necessary step. This process modifies the analyte to improve its chemical and physical properties for a specific analytical method.

Alkylation, Acylation, and Silylation Procedures

Alkylation, acylation, and silylation are common derivatization techniques used to enhance the analyzability of compounds like this compound, particularly for gas chromatography (GC). researchgate.net Amides can be challenging to analyze directly by GC due to their polarity and potential for thermal instability.

Alkylation: This process replaces the active hydrogen on the amide nitrogen with an alkyl group. nih.gov Reagents like methyl chloroformate (MCF) can be used. nih.gov This transformation reduces the polarity of the molecule, increasing its volatility and improving its chromatographic peak shape. mdpi.comnih.gov

Acylation: In this method, an acyl group is introduced. While typically used for primary and secondary amines, it can also be applied to amides to alter their chromatographic behavior.

Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov Silylation significantly increases the volatility and thermal stability of the analyte, making it more suitable for GC-MS analysis. researchgate.net

Table 2: Common Derivatization Procedures for Amides

Procedure Common Reagent Purpose Analytical Advantage
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Replaces active N-H with a trimethylsilyl (TMS) group. researchgate.netnih.gov Increases volatility and thermal stability for GC-MS. researchgate.net
Alkylation Methyl Chloroformate (MCF) Replaces active N-H with an alkyl (e.g., methyl) group. nih.gov Reduces polarity, improves peak shape, and allows for analysis of polyfunctional amines and acids. nih.gov

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Introduces an acyl group. researchgate.net | Alters polarity and can introduce fluorinated tags for electron capture detection. |

Chromatographic Applications (GC, HPLC, CE)

The choice of chromatographic technique depends on the properties of the analyte and its derivatives.

Gas Chromatography (GC): Following derivatization to increase volatility (as described above), this compound can be analyzed by GC, often coupled with mass spectrometry (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing the underivatized compound. Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., acetonitrile/water), would be a standard method. core.ac.uk The aromatic ring in the methoxyphenyl group allows for sensitive detection using UV-Vis detectors.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and can be an alternative high-resolution technique, particularly if the compound or its derivatives can be ionized.

The use of stationary phases containing amide functional groups has been explored to improve the separation of polar compounds through mixed-mode interactions, including hydrogen bonding and π-π stacking. core.ac.uk

Structure-Reactivity Relationships in Synthetic Transformations

The reactivity of this compound is governed by the interplay of its functional groups and the electronic and steric effects of its substituents. The amide bond itself is stabilized by resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. chemistrysteps.com This resonance makes the amide bond relatively stable and less reactive than other carbonyl derivatives like esters or acid chlorides. solubilityofthings.com

The N-substituent, the (4-methoxyphenyl)methyl group, significantly influences the molecule's reactivity.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is an electron-donating group. This increases the electron density on the aromatic ring and, to a lesser extent, on the amide nitrogen, potentially influencing its nucleophilicity and the stability of any cationic intermediates formed during a reaction.

Steric Effects: The bulky (4-methoxyphenyl)methyl group can create steric hindrance around the amide nitrogen and the carbonyl carbon. This can affect the rate and outcome of reactions, for instance, by favoring attack at the less hindered alkene terminus in certain addition reactions. nih.gov

The but-3-enyl chain provides a site for electrophilic addition, radical reactions, and transition-metal-catalyzed functionalization, largely independent of the amide group under many conditions, allowing for selective transformations. Understanding these structure-reactivity relationships is crucial for designing effective synthetic routes that utilize this compound as a building block. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Pyrrolidinone
Piperidinone
Acetonitrile
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While the synthesis of N-[(4-Methoxyphenyl)methyl]but-3-enamide can be envisioned through established amidation protocols, there is considerable scope for the development of novel and more sustainable synthetic methods. Traditional amide synthesis often relies on coupling reagents that generate significant chemical waste. ucl.ac.uk Future research could focus on greener alternatives that are more atom-economical and environmentally benign.

One promising avenue is the exploration of biocatalytic methods. bohrium.comnih.gov Enzymes, such as lipases, have demonstrated efficacy in catalyzing amide bond formation under mild conditions, often in greener solvents. bohrium.comnih.gov A systematic investigation into the enzymatic coupling of but-3-enoic acid and (4-methoxyphenyl)methanamine could lead to a highly efficient and sustainable synthesis of the target compound.

Another area of interest is the use of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste. whiterose.ac.uk Materials like activated silica (B1680970) have been shown to catalyze direct amidation reactions, and their application to the synthesis of this compound warrants investigation. whiterose.ac.uk Furthermore, recent advancements in photocatalysis, utilizing covalent organic frameworks (COFs), offer an innovative approach to amide synthesis from alcohols, which could be adapted for this specific molecule. dst.gov.in

A comparative analysis of these potential synthetic routes is presented in the table below, highlighting key parameters for future optimization studies.

Table 1: Prospective Synthetic Routes for this compound

Synthetic Approach Potential Advantages Key Research Questions
Biocatalysis (e.g., Lipase) High selectivity, mild reaction conditions, biodegradable catalyst. bohrium.comnih.gov - Identification of optimal enzyme and reaction medium.- Substrate scope and limitations.- Scalability of the process.
Heterogeneous Catalysis (e.g., Activated Silica) Catalyst reusability, potential for flow chemistry applications. whiterose.ac.uk - Catalyst efficiency and longevity.- Influence of support material on reactivity.- Optimization of reaction conditions (temperature, solvent).
Photocatalysis (e.g., COFs) Use of light as a renewable energy source, mild conditions. dst.gov.in - Design and synthesis of a suitable photocatalyst.- Quantum yield and reaction efficiency.- Applicability to unsaturated amide synthesis.

| Isocyanide-based Multicomponent Reactions | High atom economy, rapid formation of complex amides from simple precursors. catrin.com | - Exploration of the three-component reaction of an appropriate alkyl halide, isocyanide, and water. catrin.com - Substrate scope and functional group tolerance. |

Exploration of Unconventional Reactivity Modes for But-3-enamide Systems

The but-3-enamide scaffold of this compound contains two key reactive sites: the terminal alkene and the amide functionality. While the individual reactivity of these groups is well-documented, their interplay within this specific molecular framework could lead to unconventional reactivity modes.

Future research should explore reactions that engage the terminal alkene. For instance, amide-directed hydroboration could offer a route to functionalized derivatives with high regioselectivity and stereoselectivity. nih.gov The directing effect of the amide carbonyl could facilitate reactions that are otherwise challenging for unactivated terminal alkenes. nih.gov Additionally, the terminal double bond is a prime candidate for various addition reactions, including thio-Michael additions, which could be explored under catalytic, and potentially asymmetric, conditions. rsc.org

The amide bond itself, while generally stable, can be activated to participate in a variety of transformations. nih.govnih.gov Investigating the activation of the amide in this compound could open pathways to novel molecular architectures. For example, reductive functionalization could transform the amide into a versatile intermediate for the synthesis of more complex amines. nih.govfrontiersin.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. rsc.orgacs.org For this compound, DFT studies could provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Future computational work could focus on several key areas:

Conformational Analysis: A detailed analysis of the rotational barriers around the N-C(O) and C-C single bonds could reveal the most stable conformations of the molecule, which in turn influences its reactivity. nih.gov

Electronic Structure Analysis: Calculation of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps would identify the nucleophilic and electrophilic centers, predicting how the molecule will interact with various reagents.

Reaction Mechanism Elucidation: DFT can be used to model the transition states and reaction pathways for potential reactions, such as the aforementioned hydroboration or Michael additions. rsc.orgrsc.org This would allow for a rational approach to catalyst selection and reaction condition optimization. A computational study on the mechanism of amide bond formation mediated by different reagents could also inform the development of more efficient synthetic routes. rsc.org

Design of Structurally Related Compounds with Tuned Chemical Reactivity

The structure of this compound serves as a versatile template for the design of new molecules with tailored chemical and potentially biological properties. By systematically modifying different parts of the molecule, it may be possible to fine-tune its reactivity and function.

Key structural modifications for future investigation could include:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups on the 4-methoxyphenyl (B3050149) ring would modulate the electronic properties of the entire molecule, potentially influencing the reactivity of both the amide and the alkene.

Modification of the Alkene Moiety: Introducing substituents on the but-3-enamide chain would alter the steric and electronic environment of the double bond, which could be used to control the regioselectivity and stereoselectivity of addition reactions.

Alteration of the N-substituent: Replacing the 4-methoxybenzyl group with other arylmethyl or alkyl groups would allow for a systematic study of the structure-reactivity relationships of this class of unsaturated amides. researchgate.net

The design of these new compounds could be guided by the computational models discussed in the previous section, creating a synergistic feedback loop between theoretical prediction and experimental validation. nih.gov This approach would accelerate the discovery of novel compounds with desired chemical properties. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
But-3-enoic acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(4-Methoxyphenyl)methyl]but-3-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives can leverage copper-catalyzed radical carboamination reactions. For example, substituent effects at the α- and γ-positions of the but-3-enamide backbone significantly impact reaction efficiency. Using Cu(CH₃CN)₄PF₆ as a catalyst with DTBP as an oxidant at 110°C in air yields moderate to good results (45–85%) for α-substituted derivatives, while γ-substituted analogs show reduced yields due to steric hindrance . Comparative studies with structurally similar compounds (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide) suggest that methoxy group positioning on the phenyl ring enhances solubility and reactivity, which can be optimized via solvent selection (e.g., ethanol or DMF) and temperature control .

Q. How can researchers validate the structural integrity of this compound and distinguish it from analogs?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and the but-3-enamide backbone (δ 5.5–6.5 ppm for vinyl protons) with reference data .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₅NO₂: 205.1103) .
  • XRD or TLC : Monitor reaction progress and purity .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Initial screens should focus on target engagement and cytotoxicity:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity for triazolo-pyridine analogs) .
  • Cellular viability assays : Employ MTT or resazurin assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer or inflammation) .
  • Solubility/pharmacokinetics : Use HPLC to measure logP and plasma protein binding .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence reaction pathways in but-3-enamide derivatives?

  • Methodological Answer : Substituent positioning (e.g., para-methoxy vs. ortho-methoxy) alters electron density and steric bulk, impacting reaction outcomes. For example:

  • Electron-donating groups (e.g., –OCH₃) : Enhance nucleophilicity at the vinyl group, facilitating cyclization in copper-catalyzed reactions .
  • Steric hindrance : γ-Substituted derivatives exhibit lower yields in carboamination due to restricted access to the catalytic site . Computational modeling (DFT) can predict substituent effects on transition states, while Hammett plots correlate σ values with reaction rates .

Q. How can researchers resolve contradictions in reported reaction yields for but-3-enamide derivatives?

  • Methodological Answer : Contradictions often arise from uncontrolled variables like trace moisture, oxygen levels, or catalyst loading. Systematic approaches include:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., temperature, solvent polarity) .
  • In situ monitoring : Employ ReactIR or NMR to track intermediate formation and identify bottlenecks .
  • Reproducibility checks : Cross-validate results using alternative catalysts (e.g., Pd vs. Cu) or oxidizing agents .

Q. What advanced strategies can elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Integrate structural and functional analyses:

  • Molecular docking : Use software like AutoDock to predict binding poses with proteins (e.g., kinases) based on the methoxyphenyl and enamide motifs .
  • SPR or ITC : Quantify binding affinities (KD) in real-time .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of target-ligand complexes to identify critical hydrogen bonds or hydrophobic interactions .
  • Mutagenesis studies : Modify target residues (e.g., catalytic lysines) to confirm binding sites .

Comparative and Mechanistic Questions

Q. How does this compound compare to N-(quinolin-8-yl)but-3-enamide in reaction mechanisms?

  • Methodological Answer : The quinoline moiety in N-(quinolin-8-yl) derivatives acts as a directing group, stabilizing transition states via coordination to copper catalysts. In contrast, the methoxyphenyl group in this compound relies on electronic activation of the vinyl group for cyclization. Kinetic isotope effect (KIE) studies and radical trapping experiments (e.g., TEMPO) can distinguish between radical-mediated vs. polar mechanisms .

Q. What analytical techniques are critical for detecting degradation products or byproducts in synthetic workflows?

  • Methodological Answer : Use hyphenated techniques to identify impurities:

  • LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed amides or oxidized methoxy groups) .
  • GC-MS : Monitor volatile intermediates in reaction mixtures .
  • NMR relaxation studies : Assess stability under stress conditions (e.g., heat, light) .

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